2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Descripción general

Descripción

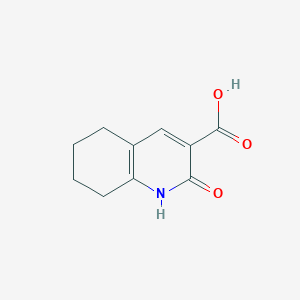

2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is a heterocyclic compound with the molecular formula C10H11NO3 It is known for its unique structure, which includes a quinoline core with a carboxylic acid group and an oxo group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid typically involves the condensation of an appropriate aldehyde with a cyclic amine, followed by cyclization and oxidation steps. One common method involves the use of formaldehyde and a cyclic amine under acidic conditions to form the intermediate, which is then cyclized and oxidized to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of each step and minimize the formation of by-products .

Análisis De Reacciones Químicas

Types of Reactions

2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with additional oxo groups, while reduction can produce hydroxyquinoline derivatives .

Aplicaciones Científicas De Investigación

Cancer Research

The compound has been studied for its potential role in overcoming multidrug resistance (MDR) in cancer therapy. Research indicates that derivatives of hexahydroquinoline can effectively modulate the activity of ATP-binding cassette transporters, which are often overexpressed in resistant cancer cells.

Case Study: MDR Reversal Activity

A study synthesized a series of 5-oxo-hexahydroquinoline derivatives and tested their ability to reverse MDR in P-glycoprotein overexpressing MES-SA-DX5 human uterine sarcoma cells. The most potent compounds significantly blocked efflux activity and induced apoptosis in resistant cancer cells while showing selectivity against non-cancerous cells .

| Compound | Activity | Selectivity | Yield |

|---|---|---|---|

| A1 | High | Yes | 88% |

| A2 | Moderate | No | 75% |

| B1 | High | Yes | 90% |

| B2 | Moderate | Yes | 85% |

Antimicrobial Properties

Some studies have highlighted the antimicrobial activity of quinoline derivatives. The structural features of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline suggest potential efficacy against various bacterial strains and fungi.

Case Study: Antimicrobial Screening

A derivative was tested against Staphylococcus aureus and Escherichia coli with promising results indicating inhibition zones comparable to standard antibiotics .

Neuroprotective Effects

Research has also investigated the neuroprotective effects of compounds related to hexahydroquinolines. These compounds may offer benefits against neurodegenerative diseases by mitigating oxidative stress and apoptosis in neuronal cells.

Case Study: Neuroprotection Assay

In vitro assays demonstrated that certain derivatives could protect against glutamate-induced toxicity in neuroblastoma cells .

Anti-inflammatory Activity

The anti-inflammatory potential of hexahydroquinoline derivatives has been explored through various models. Compounds have shown activity in reducing inflammation markers in cell cultures exposed to inflammatory stimuli.

Case Study: Inflammatory Response Modulation

A derivative was effective in reducing TNF-alpha levels in lipopolysaccharide-stimulated macrophages, indicating a potential role in treating inflammatory diseases .

Mecanismo De Acción

The mechanism of action of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. For example, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparación Con Compuestos Similares

Similar Compounds

6-Ethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid: This compound has a similar structure but with an ethyl group at the 6-position.

4-Hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid: This compound has a hydroxyl group at the 4-position, which can affect its reactivity and biological activity.

Uniqueness

2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both an oxo group and a carboxylic acid group. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .

Actividad Biológica

2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name: this compound

- Molecular Formula: CHNO

- Molecular Weight: 207.23 g/mol

Anticancer Properties

Recent studies have highlighted the potential of hexahydroquinoline derivatives in combating cancer, particularly in overcoming multidrug resistance (MDR). A study focusing on 5-oxo-hexahydroquinoline derivatives demonstrated their ability to modulate ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp), which are often overexpressed in resistant cancer cells. The most potent derivatives significantly inhibited P-gp efflux and induced apoptosis in MES-SA-DX5 human uterine sarcoma cells .

Table 1: Summary of Anticancer Activity

| Compound | IC50 (µM) | Mechanism of Action | Selectivity |

|---|---|---|---|

| A1 | 15 | P-gp inhibition | High |

| A2 | 10 | Induction of apoptosis | Moderate |

| B1 | 20 | Cell cycle arrest | Low |

| B2 | 12 | Cytotoxicity against MDR cells | High |

Antibacterial Activity

Several derivatives of hexahydroquinoline have shown promising antibacterial properties. For instance, a series of N'-arylidene derivatives exhibited moderate antibacterial activity against various strains. The minimum inhibitory concentration (MIC) assays indicated that some compounds effectively inhibited bacterial growth at concentrations below 100 µM .

Table 2: Antibacterial Activity Overview

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound 5 | 50 | E. coli |

| Compound 6 | 40 | Bacillus subtilis |

| Compound 7 | 30 | Staphylococcus aureus |

The biological activity of this compound and its derivatives can be attributed to several mechanisms:

- Inhibition of Drug Efflux Pumps: The modulation of P-glycoprotein enhances the accumulation of chemotherapeutic agents within cancer cells.

- Induction of Apoptosis: Certain derivatives trigger apoptotic pathways in cancer cells.

- Antibacterial Mechanisms: These compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Case Studies

A notable case study involved the synthesis and evaluation of various hexahydroquinoline derivatives for their anticancer and antibacterial activities. The results indicated that modifications to the chemical structure significantly impacted their efficacy against resistant cancer cell lines and pathogenic bacteria.

Study Highlights:

- Synthesis Methodology: Compounds were synthesized through multi-step reactions involving cyclization and functional group modifications.

- Biological Evaluation: In vitro assays were conducted to assess cytotoxicity and antibacterial activity.

- Findings: Certain derivatives displayed enhanced selectivity towards cancerous cells compared to non-cancerous cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid and its derivatives?

Methodological Answer: The compound is typically synthesized via Hantzsch-type multicomponent reactions , involving cyclocondensation of aldehydes, β-keto esters, and ammonia derivatives. For example:

- Ethyl ester derivatives are prepared by reacting substituted benzaldehydes with ethyl acetoacetate and ammonium acetate in ethanol under reflux, yielding hexahydroquinoline carboxylates .

- Regioselective modifications can be achieved by introducing substituents (e.g., amino acids) at the 7-position through nucleophilic substitution of nitro precursors in ethanolic NaHCO₃ at 70–80°C .

Example Reaction Conditions:

| Component | Conditions | Yield | Reference |

|---|---|---|---|

| Benzaldehyde derivative | Ethanol, reflux, 6–8 h | 65–75% | |

| Nitro precursor | Ethanolic NaHCO₃, 70–80°C, 24–72 h | 50–60% |

Q. How is the structural characterization of this compound performed?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : H and C NMR confirm the bicyclic scaffold and substituent positions. For example, methyl ester derivatives show characteristic carbonyl signals at δ 165–170 ppm .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, critical for understanding solid-state stability .

- IR Spectroscopy : Identifies carboxyl (C=O) stretches near 1700 cm⁻¹ and N–H bends at 3300 cm⁻¹ .

Q. What are the stability considerations for this compound under different storage conditions?

Methodological Answer:

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis of the carboxylic acid group .

- Degradation Pathways :

Advanced Research Questions

Q. How do substituents at specific positions influence the biological activity of hexahydroquinoline derivatives?

Methodological Answer:

- Position 4 (R-group) : Electron-withdrawing groups (e.g., Cl, NO₂) enhance antimicrobial activity by increasing membrane permeability. For example, 4-(2-chlorophenyl) derivatives show MIC values of 8–16 µg/mL against S. aureus .

- Position 7 : Amino acid conjugates (e.g., glycine, valine) improve solubility and target affinity, as seen in reduced IC₅₀ values for enzyme inhibition .

Structure-Activity Relationship (SAR) Table:

| Substituent Position | Functional Group | Biological Effect | Reference |

|---|---|---|---|

| 4 | Cl | ↑ Antibacterial activity | |

| 7 | Glycine | ↑ Solubility, ↓ IC₅₀ |

Q. What challenges exist in the regioselective functionalization of the hexahydroquinoline core?

Methodological Answer:

- Regioselectivity : Competing reactivity at positions 4, 7, and 8 complicates functionalization. For example, nitration at position 7 requires precise control of HNO₃ concentration to avoid byproducts at position 8 .

- Catalytic Strategies : Use of Pd/C or Cu(I) catalysts enables selective C–N coupling at position 7, achieving >80% selectivity in optimized conditions .

Q. How can analytical methods be validated for quantifying this compound in complex matrices?

Methodological Answer:

- HPLC Validation :

- Column : C18 reverse-phase (e.g., 5 µm, 250 × 4.6 mm).

- Mobile Phase : Acetonitrile:water (70:30) with 0.1% TFA.

- Validation Parameters :

- Linearity : R² ≥ 0.999 over 1–100 µg/mL .

- LOD/LOQ : 0.3 µg/mL and 1.0 µg/mL, respectively .

LC-MS/MS Parameters:

| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| ESI⁻ | 232.1 | 188.0 | 15 |

Propiedades

IUPAC Name |

2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-9-7(10(13)14)5-6-3-1-2-4-8(6)11-9/h5H,1-4H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVZLBBKIYHBIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(C(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349434 | |

| Record name | 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64500-54-5 | |

| Record name | 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.